The Preparation of O-Desethyl Sildenafil: A Technical Guide
The Preparation of O-Desethyl Sildenafil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Desethyl sildenafil (B151), also known as Sildenafil Impurity C, is a known process-related impurity and a metabolite of sildenafil. Its synthesis is of significant interest for reference standard preparation, impurity profiling, and pharmacological studies. This technical guide provides a comprehensive overview of a plausible synthetic pathway for O-Desethyl sildenafil, including detailed experimental protocols for the synthesis of key precursors and the final compound. The presented methodology is based on established principles of organic synthesis and information available in the public domain regarding the synthesis of sildenafil and its analogues. Quantitative data is summarized in tables for clarity, and a logical workflow of the synthesis is presented using a Graphviz diagram.
Introduction
O-Desethyl sildenafil, chemically named 5-(2-hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a primary metabolite and a process impurity in the manufacturing of sildenafil. The presence and quantity of such impurities are critical quality attributes for the active pharmaceutical ingredient (API). Therefore, the availability of pure O-Desethyl sildenafil as a reference standard is essential for the development of analytical methods to monitor the quality of sildenafil citrate. This guide outlines a multi-step synthesis to obtain O-Desethyl sildenafil.
Overall Synthetic Strategy
The proposed synthetic strategy involves the preparation of two key intermediates: the pyrazole (B372694) core, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (I) , and a functionalized benzoic acid derivative, 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II) . These intermediates are then coupled and cyclized to form the core structure of O-Desethyl sildenafil. An alternative final step involves the de-ethylation of a sildenafil precursor.
Experimental Protocols
Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (I)
The synthesis of the pyrazole core is a multi-step process starting from commercially available materials. An improved synthesis method can achieve a total yield of approximately 39.3%.[1]
Step 1: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
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Methylation and Hydrolysis: Ethyl 3-n-propylpyrazole-5-carboxylate is methylated using dimethyl sulfate. The resulting intermediate is directly hydrolyzed without purification.
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Nitration: The crude 1-methyl-3-n-propylpyrazole-5-carboxylic acid is nitrated using a mixture of nitric acid and sulfuric acid.
Step 2: Amidation and Reduction
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Amidation: The carboxylic acid is converted to the corresponding carboxamide.
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Reduction: The nitro group is reduced to an amino group via catalytic hydrogenation in the presence of ammonium (B1175870) formate (B1220265) and a metal catalyst (e.g., Pd/C).[1]
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Ethyl 3-n-propylpyrazole-5-carboxylate | 1. Dimethyl sulfate2. NaOH (aq)3. HNO₃/H₂SO₄ | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | ~65 | >95 |
| 2 | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 1. SOCl₂2. NH₄OH3. H₂/Pd-C, Ammonium formate | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (I) | ~60 | >98 |
Table 1: Summary of quantitative data for the synthesis of Intermediate I.
Synthesis of 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II)
This intermediate provides the substituted phenyl moiety of O-Desethyl sildenafil.
Step 1: Synthesis of 5-(chlorosulfonyl)-2-hydroxybenzoic acid
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Salicylic acid is added to an excess of chlorosulfonic acid at a controlled temperature.
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The reaction mixture is stirred until the reaction is complete (monitored by TLC).
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The mixture is then carefully quenched with ice water to precipitate the product.
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The solid is filtered, washed with cold water, and dried.
Step 2: Synthesis of 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II)
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5-(chlorosulfonyl)-2-hydroxybenzoic acid is dissolved in a suitable solvent (e.g., acetone).
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N-methylpiperazine is added dropwise at a low temperature.
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The reaction is stirred to completion.
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The product is isolated by filtration and can be purified by recrystallization.
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | Salicylic acid | Chlorosulfonic acid | 5-(chlorosulfonyl)-2-hydroxybenzoic acid | ~85 | >97 |
| 2 | 5-(chlorosulfonyl)-2-hydroxybenzoic acid | N-methylpiperazine | 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II) | ~90 | >98 |
Table 2: Summary of quantitative data for the synthesis of Intermediate II.
Synthesis of O-Desethyl sildenafil
Method A: Coupling and Cyclization
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Amide Bond Formation: Intermediate II is activated (e.g., with thionyl chloride or a carbodiimide) and then reacted with Intermediate I to form an amide intermediate.
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Cyclization: The amide intermediate is cyclized under basic or acidic conditions to form the pyrazolopyrimidinone (B8486647) ring, yielding O-Desethyl sildenafil.
Method B: De-ethylation of a Sildenafil Precursor
An alternative approach involves the de-ethylation of a readily available sildenafil precursor.
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De-ethylation: 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is treated with aqueous hydrobromic acid (HBr) to cleave the ethyl ether.
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Chlorosulfonation: The resulting phenolic compound is chlorosulfonated using chlorosulfonic acid.
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Sulfonamide Formation: The crude sulfonyl chloride is reacted with N-methylpiperazine in a suitable solvent like dichloromethane (B109758) to yield O-Desethyl sildenafil.
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Aq. HBr | 5-(2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | ~70 | >95 |
| 2 | 5-(2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Chlorosulfonic acid | 5-(5-(chlorosulfonyl)-2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | ~80 | Crude |
| 3 | 5-(5-(chlorosulfonyl)-2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | N-methylpiperazine | O-Desethyl sildenafil | ~75 | >98 (after purification) |
Table 3: Summary of quantitative data for the synthesis of O-Desethyl sildenafil via Method B.
Visualization of the Synthetic Pathway
The logical progression of the key synthetic transformations in Method B is illustrated below.
Conclusion
This technical guide provides a detailed framework for the preparation of O-Desethyl sildenafil. The outlined synthetic routes, based on established chemical principles, offer a viable pathway for obtaining this important reference standard. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and quality control. Further optimization of the reaction conditions may be necessary to enhance yields and purity for specific applications.
